molecular formula C9H6ClNO3S B1396136 2-Oxazol-5-YL-benzenesulfonyl chloride CAS No. 1053658-65-3

2-Oxazol-5-YL-benzenesulfonyl chloride

Cat. No.: B1396136
CAS No.: 1053658-65-3
M. Wt: 243.67 g/mol
InChI Key: JQDFXDWRNRMTAQ-UHFFFAOYSA-N
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Description

2-Oxazol-5-YL-benzenesulfonyl chloride: is a chemical compound with the molecular formula C9H6ClNO3S and a molecular weight of 243.67 g/mol . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an oxazole ring at the 5-position. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Oxazol-5-YL-benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with an oxazole derivative. One common method is the chlorosulfonation of 2-oxazole . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

2-Oxazol-5-YL-benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Chemistry:

2-Oxazol-5-YL-benzenesulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine:

In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be used to introduce sulfonyl groups into biomolecules, which can alter their properties and functions .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Uniqueness:

The presence of the oxazole ring in 2-Oxazol-5-YL-benzenesulfonyl chloride imparts unique reactivity and properties compared to other benzenesulfonyl chloride derivatives. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific functional group transformations .

Properties

IUPAC Name

2-(1,3-oxazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDFXDWRNRMTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Phenyloxazole (2.0 g, mmol) in chloroform (50 ml) was cooled to 0° C. using an ice bath. Chlorosulfonic acid 4.8 g (2.7 ml, 3 eq) of was added slowly with stirring. The reaction mixture was heated to 70° C. for 16 h. The reaction mixture was then cooled to RT, quenched with ice and extracted with chloroform. The organic layer was washed with cold water, brine and concentrated. The brown solid obtained was purified by column chromatography using 5% ethyl acetate in pet ether as eluent, to yield a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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